Cas no 1599033-86-9 (4-Bromo-2-(oxetan-3-yloxy)aniline)

4-Bromo-2-(oxetan-3-yloxy)aniline is a specialized aromatic amine compound featuring a bromo substituent and an oxetane ring linked via an ether bond. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The oxetane moiety enhances steric and electronic properties, potentially improving metabolic stability in drug candidates. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions. Its balanced lipophilicity and moderate polarity facilitate solubility in common organic solvents, streamlining purification and downstream applications. The compound’s defined stereochemistry and high purity make it particularly useful for precision synthesis in medicinal chemistry research.
4-Bromo-2-(oxetan-3-yloxy)aniline structure
1599033-86-9 structure
Product Name:4-Bromo-2-(oxetan-3-yloxy)aniline
CAS No:1599033-86-9
MF:C9H10BrNO2
MW:244.085201740265
CID:5703202
PubChem ID:102605446
Update Time:2025-06-08

4-Bromo-2-(oxetan-3-yloxy)aniline Chemical and Physical Properties

Names and Identifiers

    • A1-25360
    • EN300-1295626
    • 1599033-86-9
    • 4-Bromo-2-(oxetan-3-yloxy)aniline
    • Benzenamine, 4-bromo-2-(3-oxetanyloxy)-
    • Inchi: 1S/C9H10BrNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
    • InChI Key: RRJAHFXKXIDZLC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC1COC1)N

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.627±0.06 g/cm3(Predicted)
  • Boiling Point: 334.8±42.0 °C(Predicted)
  • pka: 3.76±0.10(Predicted)

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Additional information on 4-Bromo-2-(oxetan-3-yloxy)aniline

Introduction to 4-Bromo-2-(oxetan-3-yloxy)aniline (CAS No. 1599033-86-9)

4-Bromo-2-(oxetan-3-yloxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1599033-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both bromine and oxetane functional groups, which endow it with unique chemical properties and potential applications in drug discovery and synthesis.

The molecular structure of 4-Bromo-2-(oxetan-3-yloxy)aniline consists of an aniline core substituted with a bromine atom at the 4-position and an oxetane ring linked via an ether oxygen at the 2-position. This structural motif makes it a versatile intermediate in organic synthesis, particularly in the development of biologically active molecules. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex heterocyclic frameworks.

In recent years, there has been growing interest in oxetane-containing compounds due to their ability to enhance drug bioavailability and metabolic stability. The oxetane ring, a three-membered cyclic ether, is known for its conformational rigidity and ability to accommodate bulky substituents without significant steric strain. This characteristic makes it an attractive scaffold for medicinal chemists seeking to design novel pharmacophores. The incorporation of an oxetane moiety into 4-Bromo-2-(oxetan-3-yloxy)aniline not only improves its solubility and pharmacokinetic properties but also provides a handle for further derivatization, enabling the exploration of diverse chemical space.

One of the most compelling aspects of 4-Bromo-2-(oxetan-3-yloxy)aniline is its potential utility in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated that aniline derivatives can interact with enzymes and receptors involved in cancer metabolism, inflammation, and neurodegenerative diseases. The bromine substituent on 4-Bromo-2-(oxetan-3-yloxy)aniline facilitates its use in palladium-catalyzed reactions, allowing for the efficient construction of more complex molecules. This reactivity has been exploited in the synthesis of kinase inhibitors, which play a crucial role in targeted cancer therapies.

Recent advancements in computational chemistry have further highlighted the significance of 4-Bromo-2-(oxetan-3-yloxy)aniline as a building block. Molecular modeling studies indicate that this compound can exhibit favorable interactions with biological targets due to its optimized hydrogen bonding patterns and hydrophobic surface features. These insights have guided the design of novel analogs with enhanced binding affinities and selectivity. For example, virtual screening campaigns have identified derivatives of 4-Bromo-2-(oxetan-3-yloxy)aniline that show promising activity against protein kinases implicated in metabolic disorders.

The pharmaceutical industry has also recognized the potential of 4-Bromo-2-(oxetan-3-yloxy)aniline as a key intermediate in the synthesis of antiviral agents. Oxetane-containing scaffolds have been reported to disrupt viral replication cycles by inhibiting essential enzymatic processes. In particular, modifications to the aniline core have led to compounds with improved antiviral efficacy against RNA viruses, including those responsible for hepatitis C and influenza infections. The bromine atom on 4-Bromo-2-(oxetan-3-yloxy)aniline serves as a versatile handle for introducing additional functional groups that enhance drug-like properties such as cell permeability and resistance profiles.

Another area where 4-Bromo-2-(oxetan-3-yloxy)aniline has shown promise is in the development of central nervous system (CNS) drugs. The ability of oxetane derivatives to cross the blood-brain barrier has made them valuable candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that certain analogs derived from 4-Bromo-2-(oxetan-3-yloxy)aniline can modulate neurotransmitter systems without significant off-target effects. This underscores the importance of this compound as a scaffold for designing next-generation CNS therapeutics.

The synthetic utility of 4-Bromo-2-(oxetan-3-yloxy)aniline extends beyond pharmaceutical applications. It has been employed in materials science for the development of functional polymers and liquid crystals. The oxetane group's ability to undergo ring-opening polymerization allows for the creation of high-performance materials with tailored mechanical and optical properties. Additionally, brominated oxetane derivatives have been explored as monomers for electroactive polymers used in organic electronics.

In conclusion, 4-Bromo-2-(oxetan-3-yloxy)aniline (CAS No. 1599033-86-9) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in drug discovery, enabling the synthesis of novel therapeutics targeting diverse diseases. Furthermore, its potential in materials science highlights its versatility beyond traditional pharmaceutical uses. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in synthetic chemistry and medicinal innovation.

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